7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole

CK2α inhibition kinase selectivity bromobenzotriazole SAR

7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole (CAS 2287287-39-0, MF C9H10BrN3, MW 240.10) is a monobrominated, N1‑propylated benzotriazole derivative. As a member of the halogenated benzotriazole class, it shares the privileged benzotriazole scaffold known for ATP‑competitive kinase inhibition (notably CK2) and corrosion inhibition, but its substitution pattern—a single bromine at the peripheral C(7) position combined with an N1‑propyl chain—creates a distinct pharmacological and physicochemical profile relative to isomeric mono‑bromo analogs and the extensively studied tetrabromo derivative TBBt.

Molecular Formula C9H10BrN3
Molecular Weight 240.10 g/mol
Cat. No. B12082206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole
Molecular FormulaC9H10BrN3
Molecular Weight240.10 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C=CC=C2Br)N=N1
InChIInChI=1S/C9H10BrN3/c1-2-6-13-9-7(10)4-3-5-8(9)11-12-13/h3-5H,2,6H2,1H3
InChIKeyXKJXLXPWFFXHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole: Core Properties and Procurement-Relevant Identity


7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole (CAS 2287287-39-0, MF C9H10BrN3, MW 240.10) is a monobrominated, N1‑propylated benzotriazole derivative . As a member of the halogenated benzotriazole class, it shares the privileged benzotriazole scaffold known for ATP‑competitive kinase inhibition (notably CK2) and corrosion inhibition, but its substitution pattern—a single bromine at the peripheral C(7) position combined with an N1‑propyl chain—creates a distinct pharmacological and physicochemical profile relative to isomeric mono‑bromo analogs and the extensively studied tetrabromo derivative TBBt [1].

Why 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole Cannot Be Simply Replaced by Other Halogenated Benzotriazoles


Within the halogenated benzotriazole family, the position of bromine substitution and the nature of the N1‑alkyl group are not interchangeable. SAR data from a systematic panel of bromobenzotriazole isomers demonstrate that bromination at the peripheral C(4)/C(7) positions yields a fundamentally different CK2α inhibition profile compared to substitution at the central C(5)/C(6) positions, with the latter being crucial for potency [1]. Consequently, a researcher requiring a 7‑bromo‑1‑propyl scaffold for downstream derivatization, selectivity screening, or structure‑activity relationship (SAR) studies cannot simply substitute a 5‑bromo, 6‑bromo, or 5,6‑dibromo congener without altering the biological outcome. The quantitative evidence below substantiates these position‑dependent differences.

Quantitative Differentiation of 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole: Comparator-Driven Evidence


CK2α Inhibitory Activity: Peripheral C(7)-Bromination Versus Central C(5)/C(6)-Bromination

In a comprehensive SAR study of bromobenzotriazole isomers, halogenation at the peripheral C(4)/C(7) positions was shown to cause a significant decrease in pKa of the triazole proton but virtually no gain in CK2α inhibitory activity, in stark contrast to bromination at the central vicinal C(5)/C(6) atoms, which dramatically improved potency. This establishes that the 7‑bromo substitution pattern produces a distinctly weaker CK2α inhibitor than the corresponding 5‑bromo, 6‑bromo, or 5,6‑dibromo isomers [1].

CK2α inhibition kinase selectivity bromobenzotriazole SAR

mGluR2 Positive Allosteric Modulator Activity: 7‑Bromo Versus 4‑Bromo Regioisomer

The 4‑bromo‑1‑propyl‑1H‑benzotriazole regioisomer (ChEMBL4436220) exhibits an EC50 of 270 nM as a positive allosteric modulator (PAM) of human metabotropic glutamate receptor 2 (mGluR2), measured via glutamate‑induced intracellular calcium influx in Chem1 cells [1]. While direct mGluR2 PAM data for the 7‑bromo‑1‑propyl derivative are not yet reported, the known regioisomeric activity demonstrates that shifting the bromine from the 4‑ to the 7‑position can profoundly alter GPCR modulation potency. This makes the 7‑bromo‑1‑propyl compound a critical comparator for probing the bromine‑position dependence of mGluR2 allosteric modulation.

mGluR2 PAM GPCR modulation regioisomeric selectivity

Lipophilicity Tuning: Computed logP of 7‑Bromo‑1‑propyl Versus Non‑Brominated and Poly‑Brominated Analogs

The computed XLogP3 for the 4‑bromo‑1‑propyl‑1H‑benzotriazole regioisomer is 2.8, compared with 1.72–2.11 for the non‑alkylated 5‑bromo‑1H‑benzotriazole [1]. The N1‑propyl group on the 7‑bromo‑1‑propyl scaffold is expected to further elevate logP relative to N1‑unsubstituted bromobenzotriazoles, offering a tunable lipophilicity range that spans the commonly accepted drug‑like space (logP 1–3). This incremental hydrophobicity is valuable for balancing solubility and membrane permeability in lead optimization.

lipophilicity drug‑likeness physicochemical property optimization

Corrosion Inhibition Potential: Bromo‑Substituted Benzotriazoles Versus Methyl‑Substituted and Unsubstituted Analogs

In electrochemical corrosion inhibition studies, bromo‑substituted benzotriazoles have been shown to provide superior protection compared to methyl‑substituted and unsubstituted benzotriazoles. The electron‑withdrawing bromine enhances adsorption onto metal surfaces, as indicated by the relationship between molecular structure and inhibition performance [1]. Additionally, U.S. patent literature specifically discloses halo‑benzotriazoles, including bromo‑tolyltriazole, as more effective corrosion inhibitors than tolyltriazole in chlorinated aqueous systems [2]. The 7‑bromo‑1‑propyl derivative, combining a bromine at C(7) with a hydrophobic N1‑propyl chain, is expected to follow this structure–activity trend, offering enhanced film persistency.

corrosion inhibitor bromo‑benzotriazole materials protection

High‑Value Application Scenarios for 7‑Bromo‑1‑propyl‑1H‑benzo[d][1,2,3]triazole Based on Differentiated Evidence


Kinase Selectivity Profiling: CK2α‑Low Control for Bromobenzotriazole SAR Libraries

Because peripheral C(7)‑bromination contributes minimally to CK2α inhibition, 7‑bromo‑1‑propyl‑1H‑benzo[d][1,2,3]triazole serves as an ideal low‑potency control compound in kinase selectivity panels that include potent 5‑bromo, 6‑bromo, or 5,6‑dibromo benzotriazoles. Researchers can use it to establish the baseline contribution of the 7‑position bromine to CK2α binding, thereby deconvoluting the SAR within a series of regioisomeric inhibitors [1].

mGluR2 Allosteric Modulator Lead Optimization: Regioisomeric Probe

Given that the 4‑bromo‑1‑propyl regioisomer displays an EC50 of 270 nM as an mGluR2 PAM, the 7‑bromo‑1‑propyl compound is a necessary comparator for establishing the bromine‑position dependence of allosteric modulation. Medicinal chemistry teams can use this compound to generate matched molecular pairs that reveal whether the 7‑position is detrimental, neutral, or potentially superior for mGluR2 PAM activity, directly informing patent strategies and lead candidate selection [2].

Physicochemical Property Optimization: LogP‑Tunable Benzotriazole Building Block

With an estimated logP ~2.8+, this compound occupies a sweet spot in drug‑like chemical space. It can be employed as a core scaffold in fragment‑based drug discovery or as a synthetic intermediate where incremental hydrophobicity relative to non‑alkylated bromobenzotriazoles (ΔlogP ≈ +0.7 to +1.1) is desired. This allows medicinal chemists to fine‑tune solubility‑permeability balance without introducing additional H‑bond donors or acceptors [3].

Industrial Corrosion Inhibitor Formulation: Bromine‑Enhanced, Hydrophobic Benzotriazole

Industrial formulators seeking improved corrosion inhibition in aqueous chlorinated systems can utilize the 7‑bromo‑1‑propyl scaffold to combine the electron‑withdrawing benefit of bromine (enhanced metal‑surface adsorption) with the hydrophobicity of the N1‑propyl chain (improved film persistency). This dual functionality is not simultaneously available in methyl‑benzotriazole or unsubstituted benzotriazole alternatives [4][5].

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